molecular formula C20H20CuF14O4 B14887836 Copper(2+) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)

Copper(2+) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)

Katalognummer: B14887836
Molekulargewicht: 653.9 g/mol
InChI-Schlüssel: LWEFRUQWNHGRQM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is a coordination compound featuring copper in its +2 oxidation state

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] typically involves the reaction of copper(II) salts with the corresponding heptafluoro-dimethyl-oxo-octenolate ligands. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions to ensure the proper formation of the complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for its applications .

Analyse Chemischer Reaktionen

Types of Reactions

Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .

Wirkmechanismus

The mechanism of action of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] involves its interaction with molecular targets such as enzymes and cellular membranes. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound’s ligands can interact with specific proteins, altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is unique due to its heptafluoro-dimethyl-oxo-octenolate ligands, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts or biologically active compounds .

Eigenschaften

Molekularformel

C20H20CuF14O4

Molekulargewicht

653.9 g/mol

IUPAC-Name

copper;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

InChI

InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2

InChI-Schlüssel

LWEFRUQWNHGRQM-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.